molecular formula C9H3ClF6O B1294584 3,5-Bis(trifluoromethyl)benzoyl chloride CAS No. 785-56-8

3,5-Bis(trifluoromethyl)benzoyl chloride

Cat. No. B1294584
CAS RN: 785-56-8
M. Wt: 276.56 g/mol
InChI Key: WAKMMQSMEDJRRI-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzoyl chloride is an important drug intermediate that has been synthesized through a multi-step process involving bromination, carboxylation, and chlorination of 1,3-bis(trifluoromethyl)benzene. The synthesis achieved a total yield of 61.7%, and the study discussed the effects of reaction conditions such as the amount of sulfuric acid and the reaction temperature on the bromination step, as well as the amount of dimethyl sulfoxide and the reaction temperature on the chlorination step .

Synthesis Analysis

The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride was optimized to achieve higher economic value. The process involved careful control of reaction conditions, including the amount of reagents and temperature, to maximize yield and purity. This compound serves as a precursor for further chemical transformations and applications in pharmaceuticals .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 3,5-bis(trifluoromethyl)benzoyl chloride, related compounds such as aryl(trifluoromethyl)bismuth compounds and Schiff bases derived from 3,5-bis(trifluoromethyl)aniline have been characterized using spectroscopic methods. These studies provide insights into the electronic and steric effects of trifluoromethyl groups on aromatic systems .

Chemical Reactions Analysis

The reactivity of 3,5-bis(trifluoromethyl)benzoyl chloride in chemical reactions is not explicitly detailed in the provided papers. However, related fluorinated building blocks have been used in [2+2+2] cycloaddition reactions to synthesize benzo-fused eight-membered rings, indicating the potential for 3,5-bis(trifluoromethyl)benzoyl chloride to participate in similar complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-bis(trifluoromethyl)benzoyl chloride are not directly reported in the provided papers. However, the presence of trifluoromethyl groups is known to influence the liquid crystalline properties of related compounds, as well as their mesomorphic, thermo-morphologic, and thermotropic properties . Additionally, the introduction of trifluoromethyl groups into aromatic compounds can significantly alter their electronic properties, reactivity, and stability .

Scientific Research Applications

Synthesis Processes

3,5-Bis(trifluoromethyl)benzoyl chloride is synthesized through a process involving bromination, carboxylation, and chlorination, starting from 1,3-bis(trifluoromethyl)benzene. The methodology has been optimized to improve yields and economic value, highlighting its significance in drug intermediate production (Zhou, 2006).

Safety And Hazards

“3,5-Bis(trifluoromethyl)benzoyl chloride” is classified as a skin corrosive and causes severe skin burns and eye damage . It may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

“3,5-Bis(trifluoromethyl)benzoyl chloride” has been used in the quantitative and selective assay for the measurement of low levels of clonidine in human plasma . A modified version of the compound has been used in the synthesis of covalent organic frameworks for suppressing the shuttle effect of polysulfides in lithium-sulfur batteries . These applications suggest potential future directions in analytical chemistry and materials science.

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKMMQSMEDJRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229126
Record name 3,5-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzoyl chloride

CAS RN

785-56-8
Record name 3,5-Bis(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=785-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(trifluoromethyl)benzoyl chloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.202
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Synthesis routes and methods

Procedure details

1040 g of 3,5-bis(trifluoromethyl)benzoyl fluoride and 24 g of aluminum chloride were initially introduced and heated to 40° C. With stirring, 224 g of silicon tetrachloride were added dropwise over 3 hours, where the temperature was controlled and did not exceed 45° C. The mixture was then stirred until the evolution of gas had stopped (2 hours). 30 g of zeolite X133 were then added, and the mixture was filtered. This gave 1000 g of a cloudy filtrate, which was admixed with 5 g of triphenylphosphine and distilled at 12 mbar over a 70 cm column. This gave 623 g (83.6% of theory) of 3,5-bis(trifluoromethyl)benzoyl chloride which passed over at 68° C. (bath temperature: 80° C.).
Quantity
1040 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
224 g
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
30 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
M Gerspacher, L La Vecchia, R Mah… - Bioorganic & medicinal …, 2001 - Elsevier
Based on the structure of N-[(R,R)-(E)-1-(4-chlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (1), attempts to improve the NK 2 affinity have …
Number of citations: 21 www.sciencedirect.com
L Wang, J Liu, S Bo, Z Zhen, X Liu - Materials Letters, 2012 - Elsevier
Novel NLO chromophore with 3, 5-bis(trifluoromethyl) benzoyl as the isolated group in electron bridge was prepared for investigating the NLO character. Chromophore FTC-wl was …
Number of citations: 14 www.sciencedirect.com
JJ Hale, SG Mills, M MacCoss, PE Finke… - Journal of medicinal …, 1998 - ACS Publications
Structural modifications requiring novel synthetic chemistry were made to the morpholine acetal human neurokinin-1 (hNK-1) receptor antagonist 4, and this resulted in the discovery of 2…
Number of citations: 233 pubs.acs.org
C Nájera, DA Alonso - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 30071–93–3 ] C 10 H 6 F 6 O (MW 256.14) InChI = 1S/C10H6F6O/c1‐5(17)6‐2‐7(9(11,12)13)4‐8(3‐6)10(14,15)16/h2‐4H,1H3 InChIKey = MCYCSIKSZLARBD‐UHFFFAOYSA‐N (…
Number of citations: 2 onlinelibrary.wiley.com
S Murray, DS Davies - Biomedical mass spectrometry, 1984 - Wiley Online Library
A gas chromatographic mass spectrometric assay for clonidine in plasma with a detection limit of a few picograms per ml was required. The p‐trifluoromethylbenzyl, pentafluorobenzyl …
Number of citations: 31 onlinelibrary.wiley.com
N Mali, B Senthilkumar - 2022 - sciforum.net
The efficient method we have developed for the synthesis of some novel biologically active 1, 2, 4-Triazole Analogues, In case several five-membered aromatic systems having three …
Number of citations: 0 sciforum.net
M Gerspacher, C Lewis, HA Ball, C Howes… - Journal of medicinal …, 2003 - ACS Publications
In a program aimed at the development of neurokinin antagonists, N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (…
Number of citations: 9 pubs.acs.org
J Girault, JB Fourtillan - Biomedical & environmental mass …, 1988 - Wiley Online Library
A new quantitative and selective assay was developed for the measurement of low levels of clonidine in human plasma. The drug and the deuterated internal standard ( 2 H 4 )clonidine …
Number of citations: 19 onlinelibrary.wiley.com
J Yu, JM Lee, JJ Ryoo - Chirality, 2016 - Wiley Online Library
3,5‐Dinitrobenzoyl chloride was previously used for the preparation of (R)‐phenylglycinol‐ and (S)‐leucinol‐derived chiral stationary phases. In this study, 3,5‐bis(trifluoromethyl)…
Number of citations: 7 onlinelibrary.wiley.com
JD Ehrhardt - Biomedical mass spectrometry, 1985 - Wiley Online Library
The quantification in plasma and urine of 2‐dicyclopropylmethylamino‐2‐oxazoline (S‐3341), a new antihypertensive drug is described using a sensitive gas chromatographic negative …
Number of citations: 14 onlinelibrary.wiley.com

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